molecular formula C17H16Br2N2O4 B11550169 2-(2,6-dibromo-4-methoxyphenoxy)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide

2-(2,6-dibromo-4-methoxyphenoxy)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11550169
M. Wt: 472.1 g/mol
InChI Key: XDLRYDWQJXJQEW-AWQFTUOYSA-N
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Description

2-(2,6-dibromo-4-methoxyphenoxy)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound characterized by its unique structure, which includes bromine, methoxy, and hydrazide functional groups

Preparation Methods

The synthesis of 2-(2,6-dibromo-4-methoxyphenoxy)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Starting Materials: The synthesis begins with 2,6-dibromo-4-methoxyphenol and 3-methoxybenzaldehyde.

    Formation of Intermediate: The first step involves the reaction of 2,6-dibromo-4-methoxyphenol with chloroacetyl chloride in the presence of a base to form 2-(2,6-dibromo-4-methoxyphenoxy)acetyl chloride.

    Hydrazide Formation: The acetyl chloride intermediate is then reacted with hydrazine hydrate to form 2-(2,6-dibromo-4-methoxyphenoxy)acetohydrazide.

    Final Product: The final step involves the condensation of 2-(2,6-dibromo-4-methoxyphenoxy)acetohydrazide with 3-methoxybenzaldehyde under acidic conditions to yield the desired compound.

Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

2-(2,6-dibromo-4-methoxyphenoxy)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The bromine atoms in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Condensation: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones or azines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.

Scientific Research Applications

2-(2,6-dibromo-4-methoxyphenoxy)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for designing new drugs, particularly in the treatment of cancer or infectious diseases.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical transformations.

    Material Science: The compound’s unique properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: It can be used in studies to understand the interaction of hydrazide compounds with biological targets, providing insights into their mechanism of action.

Mechanism of Action

The mechanism of action of 2-(2,6-dibromo-4-methoxyphenoxy)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy and bromine substituents may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects.

Comparison with Similar Compounds

Similar compounds to 2-(2,6-dibromo-4-methoxyphenoxy)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide include:

    2,6-dibromo-4-methoxyphenol: Shares the dibromo and methoxy substituents but lacks the hydrazide group.

    3-methoxybenzaldehyde: Contains the methoxy group and aldehyde functionality but lacks the dibromo and hydrazide groups.

    2-(2,6-dibromo-4-methoxyphenoxy)acetohydrazide: An intermediate in the synthesis of the target compound, containing the dibromo, methoxy, and hydrazide groups but lacking the benzylidene moiety.

The uniqueness of 2-(2,6-dibromo-4-methoxyphenoxy)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide lies in its combination of these functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H16Br2N2O4

Molecular Weight

472.1 g/mol

IUPAC Name

2-(2,6-dibromo-4-methoxyphenoxy)-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H16Br2N2O4/c1-23-12-5-3-4-11(6-12)9-20-21-16(22)10-25-17-14(18)7-13(24-2)8-15(17)19/h3-9H,10H2,1-2H3,(H,21,22)/b20-9+

InChI Key

XDLRYDWQJXJQEW-AWQFTUOYSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2Br)OC)Br

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2Br)OC)Br

Origin of Product

United States

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